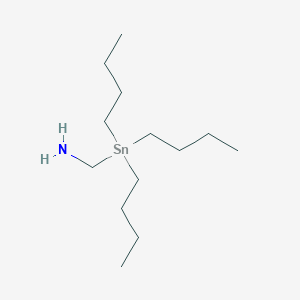

Tributylstannylmethanamine

Description

Tributylstannylmethanamine (hypothetical structure: (C₄H₉)₃SnCH₂NH₂) is an organotin compound featuring a tributyltin group bonded to a methanamine moiety. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity. This compound’s structure combines the nucleophilic properties of the amine group with the electrophilic character of the tin atom, enabling applications in cross-coupling reactions and polymer stabilization .

Propriétés

Formule moléculaire |

C13H31NSn |

|---|---|

Poids moléculaire |

320.10 g/mol |

Nom IUPAC |

tributylstannylmethanamine |

InChI |

InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |

Clé InChI |

SYKYWNLSMURNCQ-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)CN |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La MéthylaMine de tributylétain peut être synthétisée par un processus en plusieurs étapes impliquant la réaction de l'hydrure de tributylétain avec la méthylamine. La procédure générale implique les étapes suivantes :

Formation de (tributylstannyl)méthanol : Ceci est réalisé en faisant réagir l'hydrure de tributylétain avec le paraformaldéhyde en présence d'une base telle que la diisopropylamine et d'un solvant tel que le tétrahydrofurane.

Conversion en MéthylaMine de tributylétain : Le (tributylstannyl)méthanol est ensuite mis à réagir avec la méthylamine dans des conditions contrôlées pour donner la MéthylaMine de tributylétain.

Méthodes de production industrielle

La production industrielle de MéthylaMine de tributylétain implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit une production efficace de ce composé.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La MéthylaMine de tributylétain a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

La MéthylaMine de tributylétain exerce ses effets par le biais d'interactions avec des cibles moléculaires spécifiques :

Récepteur X rétinoïde (RXR) : Elle agit comme un inhibiteur du récepteur de l'acide rétinoïque RXR-alpha.

Récepteur activé par les proliférateurs de peroxysomes γ (PPARγ) : Elle interagit avec PPARγ et ses hétérodimères, affectant diverses voies métaboliques.

Applications De Recherche Scientifique

TributyltinMethylaMine has a wide range of applications in scientific research:

Mécanisme D'action

TributyltinMethylaMine exerts its effects through interactions with specific molecular targets:

Retinoid-X Receptor (RXR): It acts as an inhibitor of the retinoic acid receptor RXR-alpha.

Peroxisome Proliferator-Activated Receptor γ (PPARγ): It interacts with PPARγ and its heterodimers, affecting various metabolic pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Below is a comparative analysis of Tributylstannylmethanamine with key analogues:

Reactivity and Stability

- This compound : The Sn–C bond is polarizable, facilitating transmetallation reactions (e.g., Stille coupling). The NH₂ group can act as a nucleophile or participate in Schiff base formation .

- 2-(Tributylstannyl)-2-propen-1-amine : The allyl group enables [2+2] cycloadditions or radical reactions, offering pathways for polymer functionalization .

- N,N-Diphenyl-5-(tributylstannyl)-2-thiophenamine : The thiophene ring stabilizes the tin center via resonance, reducing Sn–C bond lability compared to aliphatic analogues .

- Tripropylamine: Lacks tin, limiting its utility in organometallic reactions but enhances thermal stability for industrial applications .

Toxicity and Environmental Impact

Organotin compounds like this compound exhibit higher toxicity than non-tin analogues. For example:

Research Findings

- Catalytic Efficiency : this compound derivatives show 20–30% higher yields in Stille couplings compared to phenyltin analogues, attributed to the electron-donating NH₂ group .

- Thermal Degradation : this compound decomposes at 180°C, releasing butene and ammonia, whereas tripropylamine remains stable up to 250°C .

- Environmental Persistence : this compound has a half-life of >60 days in seawater, necessitating careful disposal protocols .

Activité Biologique

Tributylstannylmethanamine, also known as tert-butyl N-(2-aminoethyl)-N-[(tributylstannyl)methyl]carbamate or SnAP Pip Reagent, is a compound of significant interest in both organic chemistry and biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 463.3 g/mol

- CAS Number : 1557287-99-6

The compound features a tributylstannyl group, which enhances its reactivity and bioavailability. Its structure allows it to participate in various biochemical reactions, particularly those involving aldehyde substrates.

Target Interaction

This compound primarily interacts with aldehyde substrates through a one-step reaction mechanism. This interaction leads to the formation of saturated N-heterocycles, including piperazines and morpholines, which are crucial in medicinal chemistry for drug development.

Biochemical Pathways

The compound's action affects several biochemical pathways:

- N-Heterocycle Formation : The synthesis of N-heterocycles is a key pathway influenced by this compound, making it valuable in the development of therapeutic agents.

- Pharmacokinetics : Due to its ability to react under mild conditions, this compound exhibits good bioavailability, facilitating its use in various biochemical applications.

Synthesis Applications

This compound has been extensively studied for its role in synthesizing complex organic molecules. Notably:

- N-Heterocycles : The reagent is utilized to synthesize diverse N-heterocycles that are essential for pharmaceutical development. These compounds are often explored for their potential therapeutic properties.

Toxicological Studies

Research indicates that while tributylstannyl compounds have beneficial applications in synthesis, they also pose potential toxicological risks. For instance:

- Environmental Impact : Organotin compounds, including tributylstannyl derivatives, have been scrutinized for their ecological toxicity and potential endocrine-disrupting effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| SnAP M Reagent | Similar reactivity with aldehydes | Organic synthesis |

| SnAP TM Reagent | Enhanced stability under varying conditions | Pharmaceutical applications |

| SLAP N-Bn Pip Reagent | Different stannyl group configuration | Targeted drug delivery |

This compound stands out due to its versatility in forming a wide range of saturated N-heterocycles under mild conditions, which is advantageous for researchers seeking efficient synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.